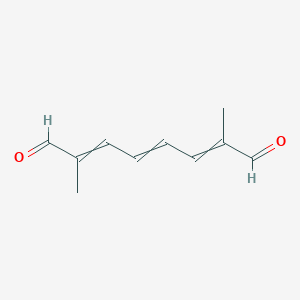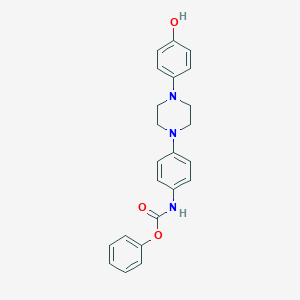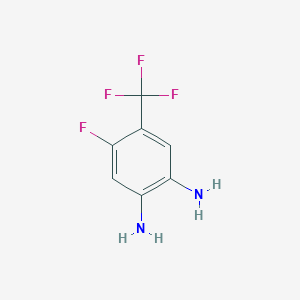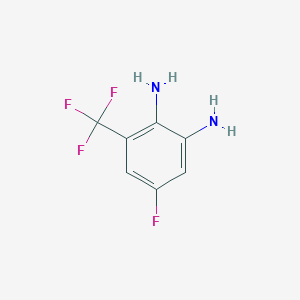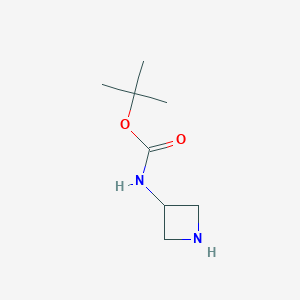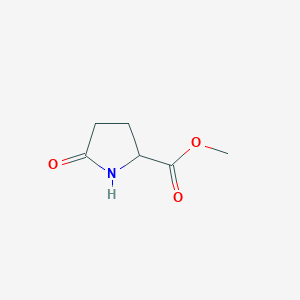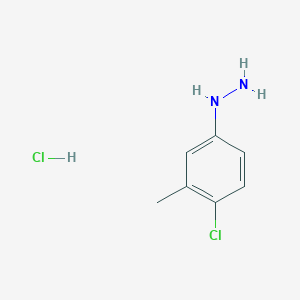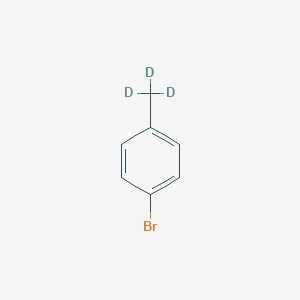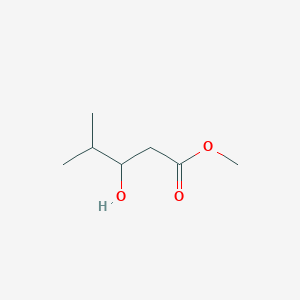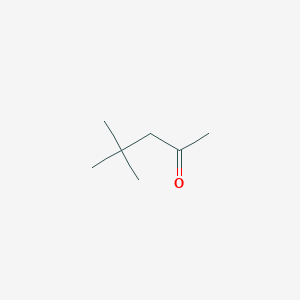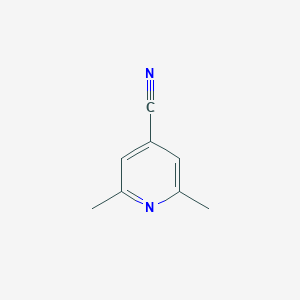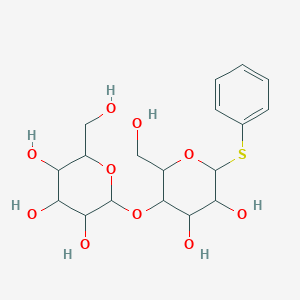
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, also known as PHTH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiohexopyranosides, which are known for their diverse biological activities. PHTH has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development.
作用機序
The mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is not fully understood. However, studies have suggested that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in cells. For example, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
生化学的および生理学的効果
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have antitumor activity. In a study by Huang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its low toxicity. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. Additionally, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside in lab experiments is its limited solubility in water. This can make it difficult to administer Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside to cells or animals in experiments. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside.
将来の方向性
There are several future directions for research on Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. One potential area of research is its potential use as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside and its potential use as a treatment for other diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been shown to exhibit promising anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. While more research is needed to fully understand the mechanism of action of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside, its low toxicity and ease of synthesis make it a promising compound for future research.
合成法
The synthesis of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside involves the reaction of phenyl 4-o-hexopyranosyl-1-thiohexopyranoside with hexachloroacetone in the presence of a base. The reaction yields Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside as a white crystalline solid with a melting point of 165-166°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. In a study conducted by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside. In a study by Zhang et al., Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside was shown to have potent antioxidant activity in vitro. This suggests that Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside could be used as a potential treatment for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
5329-58-8 |
|---|---|
製品名 |
Phenyl 4-o-hexopyranosyl-1-thiohexopyranoside |
分子式 |
C₁₈H₂₆O₁₀S |
分子量 |
434.5 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10S/c19-6-9-11(21)12(22)14(24)17(26-9)28-16-10(7-20)27-18(15(25)13(16)23)29-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2 |
InChIキー |
FGJLUHTXBRGPSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同義語 |
Phenyl 4-O-β-D-Galactopyranosyl-1-thio-β-D-glucopyranoside; NSC 2571; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

